molecular formula C21H19ClF3N5O B2915247 N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide CAS No. 338772-61-5

N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide

Cat. No.: B2915247
CAS No.: 338772-61-5
M. Wt: 449.86
InChI Key: GTPDGFPHZALFAV-UHFFFAOYSA-N
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Description

N-{2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide is a synthetic small molecule characterized by a pyridine backbone substituted with chloro and trifluoromethyl groups, coupled with an ethylamino linker and a 4-methylbenzenecarboxamide moiety. The ethylamino bridge may enhance solubility or binding affinity, a feature observed in related compounds .

Properties

IUPAC Name

N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N5O/c1-13-4-6-14(7-5-13)20(31)30-17-3-2-8-26-19(17)28-10-9-27-18-16(22)11-15(12-29-18)21(23,24)25/h2-8,11-12H,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPDGFPHZALFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how well the compound works and how long it remains effective. .

Biological Activity

N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide, often referred to as a complex organic compound with significant biological potential, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C22H16ClF7N4O
  • Molar Mass : 520.83 g/mol
  • CAS Number : 478262-28-1

The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler pyridine derivatives. The process typically includes:

  • Formation of the Pyridine Ring : Utilizing starting materials like 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
  • Substitution Reactions : Introducing the necessary functional groups through controlled reactions with ethanamine.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, a study highlighted its efficacy against various fungal strains, demonstrating a significant inhibition rate compared to standard antifungal agents.

CompoundActivity Against FungiEC50 (μg/mL)
N-{...}Botrytis cinerea14.44
ControlPyraclostrobin81.4

This table summarizes comparative efficacy against Botrytis cinerea, indicating that the compound possesses superior antifungal properties.

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos revealed that the compound has a low toxicity profile, with an acute toxicity value of 20.58 mg/L. This classification as low-toxicity suggests potential for therapeutic applications with manageable safety profiles in vivo.

The biological activity of N-{...} is primarily attributed to its ability to interact with specific molecular targets within microbial cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism or disrupt cell wall synthesis, leading to the observed antimicrobial effects. Further research is needed to elucidate the precise molecular pathways involved.

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    • A comprehensive study evaluated several derivatives of this compound against fungal pathogens.
    • Results indicated that modifications in the chemical structure significantly influenced antifungal activity, highlighting structure-activity relationships (SAR).
  • Zebrafish Embryo Toxicity Assessment :
    • A toxicity study on zebrafish embryos showed low toxicity levels, suggesting that this compound could be a candidate for further development in therapeutic contexts without significant adverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, carboxamide/sulfonamide functionalities, or heterocyclic linkers.

Key Structural and Functional Comparisons

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Key Substituents/Features Potential Applications
2-{[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide (CAS not provided) C₁₉H₁₅ClF₆N₆O₃ 524.8 Isoxazolyl linker, dual trifluoromethyl groups Likely protease or kinase inhibition (hydrazinecarboxamide moiety)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide (CAS 339026-61-8) C₂₁H₁₃Cl₃F₃N₃O₃ 518.7 Dichlorobenzyl group, oxyimino linker Antimicrobial or antifungal activity (chlorinated aromatic systems)
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide (CAS not provided) C₁₉H₁₈ClF₄N₅O₃S 531.9 Sulfonamide group, fluoro substituent Anti-inflammatory or antibacterial applications (sulfonamide class)

Analysis of Substituent Effects

  • Trifluoromethyl and Chloro Groups : These electron-withdrawing groups enhance metabolic stability and binding to hydrophobic pockets in target proteins, as seen in ML267, a phosphopantetheinyl transferase inhibitor .
  • Carboxamide vs. Sulfonamide : Carboxamides (target compound) typically exhibit better solubility than sulfonamides (e.g., ) but may have reduced membrane permeability .
  • Heterocyclic Linkers: Ethylamino linkers (target compound) may confer conformational flexibility, whereas isoxazolyl or oxyimino linkers () could restrict rotation, affecting target selectivity .

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